3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-1-phenyl-
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Overview
Description
3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-1-phenyl- is a complex organic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable asset in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-1-phenyl- typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the carboxylic acid group: This step involves the carboxylation of the quinoline core, often using carbon dioxide under high pressure.
Fluorination and piperazine substitution:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and high throughput.
Advanced purification techniques: Such as crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine and piperazine sites.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Including amines and thiols for substitution reactions.
Major Products
Oxidation products: Quinoline N-oxides.
Reduction products: Tetrahydroquinoline derivatives.
Substitution products: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and mechanisms of action.
Medicine: Investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting DNA gyrase, an essential enzyme in bacterial DNA replication. By binding to the DNA gyrase-DNA complex, it prevents the supercoiling of bacterial DNA, ultimately leading to cell death. This mechanism is similar to other quinolone antibiotics, but the presence of the piperazine ring and fluorine atom enhances its potency and spectrum of activity.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Norfloxacin: A quinolone with a narrower spectrum compared to the compound .
Uniqueness
3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-1-phenyl- stands out due to its unique combination of substituents, which confer enhanced antibacterial activity and a broader spectrum compared to other quinolones. The presence of the piperazine ring and fluorine atom significantly contributes to its effectiveness against resistant bacterial strains.
Properties
CAS No. |
164662-44-6 |
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Molecular Formula |
C22H22FN3O3 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1-phenylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H22FN3O3/c1-13-10-25(11-14(2)24-13)20-9-19-16(8-18(20)23)21(27)17(22(28)29)12-26(19)15-6-4-3-5-7-15/h3-9,12-14,24H,10-11H2,1-2H3,(H,28,29) |
InChI Key |
PUQMQQUAZHQKAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=CC=C4)F |
Origin of Product |
United States |
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